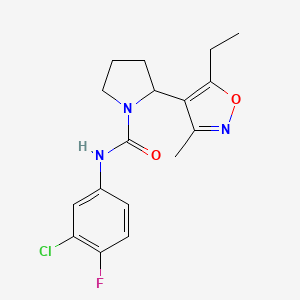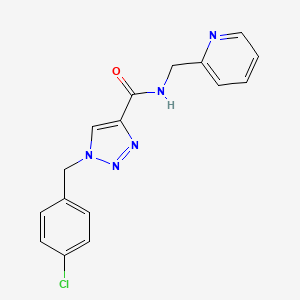![molecular formula C12H23NO B6100852 [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B6100852.png)
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol, also known as 4-MeO-PCMo, is a synthetic drug that belongs to the class of arylcyclohexylamines. It is a potent dissociative anesthetic and has been found to have potential applications in scientific research.
Mechanism of Action
The mechanism of action of [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol is primarily through NMDA receptor antagonism. It binds to the phencyclidine (PCP) binding site on the NMDA receptor and inhibits the influx of calcium ions into the neuron. This leads to a decrease in neurotransmitter release and ultimately results in dissociative anesthesia.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its NMDA receptor antagonism. It has been shown to induce dissociative anesthesia in animal models and has neuroprotective effects. It may also have potential therapeutic applications in the treatment of neurodegenerative diseases. However, further research is needed to fully understand its effects on the brain and body.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol in lab experiments is its potent NMDA receptor antagonism. This makes it a useful tool in studying the role of NMDA receptors in synaptic plasticity and learning and memory. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several potential future directions for research on [1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its effects on the brain and body and to optimize its synthesis method. Finally, it may have potential applications in the development of new anesthetics and pain medications.
Conclusion
In conclusion, this compound is a synthetic drug with potential applications in scientific research. Its potent NMDA receptor antagonism and neuroprotective effects make it a useful tool in studying the role of NMDA receptors in synaptic plasticity and learning and memory. However, further research is needed to fully understand its effects on the brain and body and to optimize its synthesis method.
Synthesis Methods
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol can be synthesized using a multi-step process involving the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. The oxime is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with pyrrolidine and formaldehyde to form this compound. The synthesis method has been optimized to produce high yields of the final product with minimal impurities.
Scientific Research Applications
[1-(4-methylcyclohexyl)-2-pyrrolidinyl]methanol has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have potent NMDA receptor antagonism and can induce dissociative anesthesia in animal models. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, it has been used as a tool in studying the role of NMDA receptors in synaptic plasticity and learning and memory.
properties
IUPAC Name |
[1-(4-methylcyclohexyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h10-12,14H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLXUPIJACULKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-methyl-2-(3-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6100770.png)
![dimethyl {4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}malonate](/img/structure/B6100771.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B6100774.png)
![methyl 5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B6100789.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6100793.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6100798.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B6100812.png)
![1-{3-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B6100818.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100826.png)
![3-({[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6100831.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-ethylphenyl)-4-quinolinecarboxamide](/img/structure/B6100844.png)
![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6100885.png)

